molecular formula C13H17NO2 B13354776 (5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol

(5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol

Cat. No.: B13354776
M. Wt: 219.28 g/mol
InChI Key: XFNVHZHJXSKHCR-UHFFFAOYSA-N
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Description

(5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol is a bicyclic compound that features both oxygen and nitrogen atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing oxygenated 2-azabicyclo[2.2.1]heptanes involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for such compounds often involve catalytic processes that ensure high yield and purity. For instance, the use of AuPdNPs supported on mesoporous materials like SBA-15 and TiO2/SBA-15 has been shown to be effective in the aerobic oxidation of benzyl alcohol, which is a key step in the synthesis of such bicyclic compounds .

Chemical Reactions Analysis

Types of Reactions

(5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Benzaldehyde or benzoic acid.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

(5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol has significant potential in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism by which (5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with enzymes and receptors in a specific manner, potentially inhibiting or activating certain biological pathways . This makes it a valuable compound in the development of new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol stands out due to its unique combination of oxygen and nitrogen atoms within a bicyclic structure, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(5-benzyl-2-oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol

InChI

InChI=1S/C13H17NO2/c15-9-13-6-12(16-10-13)8-14(13)7-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2

InChI Key

XFNVHZHJXSKHCR-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(C1(CO2)CO)CC3=CC=CC=C3

Origin of Product

United States

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